molecular formula C₂₈H₅₁NO₁₆ B1146778 OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE CAS No. 1268248-67-4

OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE

Cat. No.: B1146778
CAS No.: 1268248-67-4
M. Wt: 657.7
InChI Key:
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Description

OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE: is a complex glycoside compound It is composed of multiple sugar units linked together, with octyl groups and acetamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE involves multiple steps. The process typically starts with the protection of hydroxyl groups on the sugar units, followed by glycosylation reactions to link the sugar units together. The octyl group is introduced through an alkylation reaction, and the acetamido group is added via acetylation. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include methanol, dichloromethane, and acetonitrile. Catalysts such as trifluoromethanesulfonic acid may be used to facilitate the glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions

OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido group can produce primary amines.

Scientific Research Applications

OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. This can lead to changes in gene expression, protein synthesis, and cellular metabolism. The acetamido group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide
  • 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
  • 2-Acetamido-2-deoxy-β-D-glucopyranose

Uniqueness

OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE is unique due to its specific combination of sugar units and functional groups. The presence of the octyl group enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs. Additionally, the acetamido group provides specific binding properties that are not present in other similar compounds.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33)/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-,25+,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBEBGCQUYASP-DSGSWEBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858218
Record name Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268248-67-4
Record name Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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